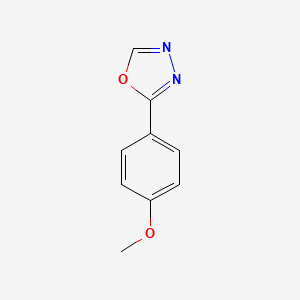

2-(4-Methoxyphenyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-12-8-4-2-7(3-5-8)9-11-10-6-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYESXRJGLIKNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354214 | |

| Record name | 2-(4-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-35-6 | |

| Record name | 2-(4-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2-(4-methoxyphenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines a common and effective synthetic route and details the analytical techniques used to confirm the structure and purity of the target compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 4-methoxybenzoic acid. The first step involves the formation of the corresponding hydrazide, followed by cyclization to yield the desired 1,3,4-oxadiazole ring.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of this compound.

Synthesis of 4-Methoxybenzohydrazide

-

Materials: 4-methoxybenzoic acid, ethanol, hydrazine hydrate.

-

Procedure:

-

To a solution of 4-methoxybenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 4-methoxybenzohydrazide.

-

Synthesis of this compound

-

Materials: 4-methoxybenzohydrazide, triethyl orthoformate.

-

Procedure:

-

A mixture of 4-methoxybenzohydrazide (1 equivalent) and triethyl orthoformate (5 equivalents) is refluxed for 8-10 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the excess triethyl orthoformate is removed by distillation under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

-

Commonly, phosphorus oxychloride can also be used as a cyclizing agent.[5]

Characterization Workflow

The structural confirmation and purity assessment of the synthesized this compound are carried out using a combination of spectroscopic techniques.

Data Presentation

The following tables summarize the key characterization data for this compound.

| Physical Properties | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [6] |

| Molecular Weight | 176.17 g/mol | [6] |

| Melting Point | Not available in search results | |

| Yield | Dependent on experimental conditions |

| FT-IR Spectral Data (cm⁻¹) | Assignment | Reference |

| ~3100-3000 | Aromatic C-H stretching | [5] |

| ~1610-1580 | C=N stretching of oxadiazole ring | [5] |

| ~1250 | Asymmetric C-O-C stretching (ether) | [7] |

| ~1050 | Symmetric C-O-C stretching (ether) | [7] |

| ~1100-1000 | C-O-C stretching of oxadiazole ring | [5] |

Note: The exact peak positions can vary slightly based on the experimental setup.

| ¹H NMR Spectral Data (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| Aromatic Protons | ~8.0-8.2 | Doublet | ~8.0 | 2H (ortho to oxadiazole) | [8][9] |

| Aromatic Protons | ~7.0-7.2 | Doublet | ~8.0 | 2H (meta to oxadiazole) | [8][9] |

| Methoxy Protons | ~3.9 | Singlet | - | 3H (-OCH₃) | [8][9] |

| Oxadiazole Proton | ~8.5-9.0 | Singlet | - | 1H (-CH of oxadiazole) |

| ¹³C NMR Spectral Data (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment | Reference |

| Oxadiazole Carbon | ~164 | C2 of oxadiazole | [8][10] |

| Oxadiazole Carbon | ~162 | C5 of oxadiazole | [8][10] |

| Aromatic Carbon | ~162 | C attached to -OCH₃ | [8][11] |

| Aromatic Carbons | ~128 | CH carbons (ortho to oxadiazole) | [8][11] |

| Aromatic Carbons | ~114 | CH carbons (meta to oxadiazole) | [8][11] |

| Aromatic Carbon | ~118 | C attached to oxadiazole | [8][11] |

| Methoxy Carbon | ~55 | -OCH₃ | [8][11] |

| Mass Spectrometry Data | m/z | Assignment | Reference |

| Molecular Ion Peak | [M]⁺ ~176 | C₉H₈N₂O₂ | [6] |

Biological Significance

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological activities. The presence of the methoxyphenyl group can further modulate this activity. While specific signaling pathways for this compound are not extensively documented, compounds with this core structure have been investigated for their potential as:

-

Antimicrobial agents: Targeting various bacterial and fungal strains.[1][2]

-

Anti-inflammatory agents: Potentially through the inhibition of inflammatory mediators.[1][4]

-

Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines.[12]

The diverse biological profile of 1,3,4-oxadiazoles makes them a valuable scaffold for the development of new therapeutic agents.[3][4] Further research into the specific mechanisms of action and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. ajrconline.org [ajrconline.org]

- 4. mdpi.com [mdpi.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

biological activities of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole derivatives

An In-Depth Technical Guide on the Biological Activities of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole Derivatives

Introduction

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which is considered a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The structural versatility and favorable physicochemical properties of the 1,3,4-oxadiazole ring make it a key component in the design of novel therapeutic agents. This guide focuses specifically on derivatives featuring a 4-methoxyphenyl group at the 2-position of the 1,3,4-oxadiazole ring, exploring their synthesis, diverse biological activities, and underlying mechanisms of action. The presence of the methoxy group, a strong electron-donating substituent, often plays a crucial role in modulating the biological efficacy of these compounds.[3]

Synthesis of this compound Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents like carboxylic acids, acid chlorides, or carbon disulfide.[4][5] A widely used method involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[5][6]

Below is a generalized workflow for the synthesis of these derivatives.

Caption: General synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole

This protocol describes a specific example of synthesizing a this compound derivative.[6]

-

Reactant Preparation: An equimolar mixture of 4-methoxybenzoic acid (0.01 mol) and 4-methoxybenzhydrazide (0.01 mol) is prepared.

-

Reaction: The mixture is dissolved in phosphorus oxychloride (POCl₃, 25–30 ml) by gentle warming.

-

Reflux: The resulting solution is refluxed for approximately 12 hours.

-

Isolation: After reflux, the excess POCl₃ is distilled off. The concentrated reaction mixture is then carefully poured into crushed ice.

-

Purification: The solid that separates is collected by filtration, washed thoroughly with water, and dried.

-

Recrystallization: The crude product is recrystallized from ethanol to yield the pure 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole.[6]

Biological Activities

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways or the induction of apoptosis.[4][7][8]

For instance, the compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine displayed potent activity against various cancer cell lines, including leukemia (K-562), melanoma (MDA-MB-435), colon cancer (HCT-15), and breast cancer (T-47D).[4] Another derivative, N1-(4-Methoxyphenyl)-2-{5-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamide, showed a potent antiproliferative effect against the HT-29 colon cancer cell line with an IC₅₀ of 0.018 µM.[7] The anticancer effects can be mediated through various mechanisms, including the inhibition of epidermal growth factor receptor (EGFR) and the disruption of signaling pathways like NF-κB.[4][7]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound Name | Cell Line | Activity (IC₅₀ / GP) | Reference |

| N1-(4-Methoxyphenyl)-2-{5-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamide | HT-29 (Colon) | IC₅₀: 0.018 µM | [7] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | Growth Percent (GP): 18.22 | [4] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP): 15.43 | [4] |

| 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | HeLa (Cervical) | IC₅₀: 10.4 µg/mL | [9] |

| 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | A549 (Lung) | IC₅₀: 15.2 µg/mL | [9] |

| N-ethyl-N-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl) methyl)ethanamine (4a) | MCF-7 (Breast) | IC₅₀: ~1.2 mg/ml (~50% lethality) | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[10][11]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized oxadiazole derivatives and incubated for a specified period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Caption: Inhibition of the EGFR signaling pathway by oxadiazole derivatives.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[12] Derivatives containing the 2-(4-methoxyphenyl) group have shown promising activity against various bacterial and fungal strains.[13] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound Class | Microbial Strain | Activity (MIC / Zone of Inhibition) | Reference |

| 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol deriv. | Staphylococcus aureus | MIC: 4-32 µg/mL | [14][15] |

| 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol deriv. | Escherichia coli | Moderate Activity | [13] |

| 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol deriv. | Aspergillus niger | Significant Activity | [16] |

| 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol deriv. | Candida albicans | Significant Activity | [16] |

Note: Specific MIC or zone of inhibition values are often reported for a series of compounds within a study, showing a range of activities.

Experimental Protocol: Agar Disc Diffusion Method

The agar disc diffusion method is a widely used qualitative technique to screen for antimicrobial activity.[17]

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.[18]

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMF or DMSO).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 26°C for 48-72 hours for fungi).[18]

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. The results are often compared to standard antibiotics (e.g., Ciprofloxacin, Ketoconazole).[13][18]

Caption: Workflow for the Agar Disc Diffusion antimicrobial assay.

Anti-inflammatory and Analgesic Activities

Several studies have reported the anti-inflammatory and analgesic potential of this compound derivatives.[19] These compounds are often evaluated in vivo using models like the carrageenan-induced paw edema test in rats. The presence of the methoxyphenyl group is often associated with enhanced anti-inflammatory effects. For example, the derivative 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole exhibited potent anti-inflammatory effects in animal studies.[19]

Table 3: Anti-inflammatory Activity of Selected Derivatives

| Compound Name | Model | Activity (% Inhibition) | Reference |

| 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | Carrageenan-induced paw edema | Potent Activity | [19] |

| 2,5-disubstituted-1,3,4-oxadiazoles with flurbiprofen moiety | Heat-induced albumin denaturation | 70-74% Inhibition |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

-

Animal Grouping: Animals (e.g., Wistar rats) are divided into groups: a control group, a standard drug group (e.g., Ibuprofen or Diclofenac sodium), and test groups for different doses of the oxadiazole derivatives.

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and up to 12 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, indicating the anti-inflammatory activity of the compounds.

Anticonvulsant Activity

The 1,3,4-oxadiazole nucleus is a feature of several compounds with anticonvulsant properties.[3][20] Studies have shown that the introduction of electron-donating groups, such as a methoxy group on the phenyl ring, can improve anticonvulsant activity.[3] These compounds are typically evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which represent generalized tonic-clonic and myoclonic seizures, respectively. The mechanism may involve interaction with benzodiazepine or GABAₐ receptors.[20][21]

Table 4: Anticonvulsant Activity of Selected Derivatives

| Compound Class | Model | Activity (ED₅₀) | Reference |

| 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives | scPTZ | Active | [20][22] |

| 2,5-Disubstituted 1,3,4-Oxadiazole Analogues | MES | Active | [3] |

| 6-((5-(alkylthio)-1,3,4-oxadiazol-2-yl)methoxy) deriv. | MES | ED₅₀: 8.9 mg/kg | [21] |

| 6-((5-(alkylthio)-1,3,4-oxadiazol-2-yl)methoxy) deriv. | scPTZ | ED₅₀: 10.2 mg/kg | [21] |

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Preparation: Mice are grouped and administered the test compounds, a standard drug (e.g., Phenytoin), or a vehicle.

-

Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus is delivered via corneal or ear electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Evaluation: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. The ED₅₀ (median effective dose) can be calculated to quantify the potency.

References

- 1. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. asianpubs.org [asianpubs.org]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. jocpr.com [jocpr.com]

- 18. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. brieflands.com [brieflands.com]

- 21. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral Analysis of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 2-(4-methoxyphenyl)-1,3,4-oxadiazole, a molecule of interest in medicinal chemistry and materials science. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with a representative experimental protocol for its synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.90 - 9.10 | s | 1H | Oxadiazole-H (C5-H) |

| ~7.90 - 8.10 | d | 2H | Aromatic-H (ortho to oxadiazole) |

| ~7.00 - 7.20 | d | 2H | Aromatic-H (meta to oxadiazole) |

| ~3.80 - 3.90 | s | 3H | Methoxy (-OCH₃) |

Note: Predicted values are based on spectral data of similar 1,3,4-oxadiazole structures. The exact chemical shift of the oxadiazole proton can vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | Oxadiazole-C (C2) |

| ~162.0 | Oxadiazole-C (C5) |

| ~161.0 | Aromatic-C (para, attached to -OCH₃) |

| ~128.0 | Aromatic-C (ortho to oxadiazole) |

| ~116.0 | Aromatic-C (ipso, attached to oxadiazole) |

| ~114.0 | Aromatic-C (meta to oxadiazole) |

| ~55.5 | Methoxy (-OCH₃) |

Note: Predicted values are based on spectral data of analogous compounds. For instance, the carbon atoms of the oxadiazole ring in similar structures typically appear in the 161-165 ppm range.[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (Aromatic) |

| ~2950 - 2850 | Medium | C-H stretching (Aliphatic, -OCH₃) |

| ~1610 - 1580 | Strong | C=N stretching (Oxadiazole ring) |

| ~1550 - 1450 | Strong | C=C stretching (Aromatic ring) |

| ~1250 - 1200 | Strong | C-O-C stretching (Asymmetric, Aryl ether) |

| ~1100 - 1000 | Strong | C-O-C stretching (Symmetric, Aryl ether) and Oxadiazole ring vibrations |

Note: The IR spectrum of the related compound 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole shows characteristic bands in these regions.[2]

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 176 | Molecular Ion [M]⁺ |

| 135 | [M - CH₃-N=O]⁺ or [4-methoxyphenyl-C≡N]⁺ |

| 107 | [4-methoxyphenyl]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern is predicted based on the general behavior of 1,3,4-oxadiazoles under electron impact, which often involves cleavage of the heterocyclic ring.

Experimental Protocols

The synthesis of this compound typically involves the cyclization of a corresponding hydrazide derivative.

Synthesis of this compound

This procedure outlines a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, adapted for the target molecule.

Materials:

-

4-Methoxybenzoyl hydrazide

-

Triethyl orthoformate

-

Glacial acetic acid (catalytic amount)

-

Ethanol

Procedure:

-

A mixture of 4-methoxybenzoyl hydrazide (1 equivalent) and triethyl orthoformate (2-3 equivalents) in ethanol is prepared.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Spectroscopic Characterization Methods

The synthesized compound should be characterized using the following standard spectroscopic techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[2]

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.[2]

-

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

Logical Relationship of Spectroscopic Analysis

This diagram shows the relationship between the synthesized compound and the analytical techniques used for its characterization.

Caption: Workflow for spectroscopic characterization.

References

physical and chemical properties of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic organic compound that belongs to the 1,3,4-oxadiazole class of molecules. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The methoxyphenyl group attached to the oxadiazole ring can influence the molecule's electronic properties and its interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its closely related derivatives is presented below. It is important to note that experimental data for the specific title compound is limited in the public domain, and some properties are predicted or inferred from similar structures.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole | Notes |

| Molecular Formula | C₉H₈N₂O₂ | C₁₆H₁₄N₂O₃ | |

| Molecular Weight | 176.17 g/mol | 282.29 g/mol [1] | |

| Appearance | Not explicitly reported; likely a solid | Yellow blocks[1] | 1,3,4-Oxadiazole derivatives are typically crystalline solids. |

| Melting Point | Not explicitly reported | Not explicitly reported in the provided text | The melting point of 1,3,4-oxadiazole derivatives is influenced by the nature of the substituents. |

| Boiling Point | Not explicitly reported | Not explicitly reported | Generally high due to the aromatic nature and polarity. |

| Solubility | Not explicitly reported | Recrystallized from ethanol[1] | Aryl-substituted 1,3,4-oxadiazoles generally have low solubility in water but are soluble in common organic solvents.[2] |

Synthesis and Characterization

The synthesis of this compound typically proceeds through the cyclization of a corresponding acylhydrazide. A general and widely used method is the dehydrative cyclization of 4-methoxybenzohydrazide with a suitable cyclizing agent.

Experimental Protocols

Synthesis of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole (A representative protocol for a closely related compound) [1]

This protocol describes the synthesis of a symmetrical 1,3,4-oxadiazole and can be adapted for the synthesis of the title compound by using a different starting material in the second step of a two-step synthesis (not detailed here).

-

Reaction Setup: An equimolar mixture of 4-methoxybenzoic acid (0.01 mol) and 4-methoxybenzhydrazide (0.01 mol) is dissolved in phosphorus oxychloride (POCl₃, 25–30 ml) with gentle warming.

-

Reflux: The resulting solution is refluxed for approximately 12 hours.

-

Work-up: After cooling, the excess POCl₃ is removed by distillation. The reaction mixture is then carefully poured into crushed ice.

-

Isolation: The solid that separates is collected by filtration, washed thoroughly with water, and dried.

-

Purification: The crude product is recrystallized from ethanol to yield pure 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole.

To synthesize the title compound, this compound, one would typically start from 4-methoxybenzohydrazide and react it with a source for the second carbon of the oxadiazole ring, such as triethyl orthoformate, followed by cyclization.

Characterization Data

The structural confirmation of this compound and its derivatives is achieved through various spectroscopic techniques. Below is a summary of expected and reported spectral data for similar compounds.

Table 2: Spectral Data for 1,3,4-Oxadiazole Derivatives

| Technique | Key Features and Representative Data |

| ¹H NMR | Aromatic protons of the methoxyphenyl group typically appear as doublets in the range of δ 7.0-8.0 ppm. The methoxy group protons will be a singlet around δ 3.8-3.9 ppm. The proton on the oxadiazole ring (for the title compound) would likely appear as a singlet in the aromatic region. For a related compound, 2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, the methoxy protons appear as a singlet at δ 3.87 ppm.[3] |

| ¹³C NMR | The carbon atoms of the 1,3,4-oxadiazole ring typically resonate in the range of δ 160-165 ppm. Aromatic carbons of the methoxyphenyl group will appear in the δ 114-160 ppm region. The methoxy carbon will be around δ 55 ppm. For a related compound, 2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, the oxadiazole carbons appear at δ 164.0 and 162.5 ppm, and the methoxy carbon at δ 56.0 ppm.[3] |

| FT-IR (cm⁻¹) | Characteristic peaks include C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹, C-O-C stretching of the oxadiazole ring and the methoxy group in the range of 1050-1250 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹. For a related compound, 2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, a peak at 1602 cm⁻¹ is observed.[3] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound is expected. Fragmentation patterns often involve the cleavage of the oxadiazole ring. |

Biological Activities and Potential Mechanisms of Action

The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, and its derivatives have been extensively investigated for a variety of therapeutic applications.

Anticancer Activity

Numerous studies have reported the anticancer potential of 1,3,4-oxadiazole derivatives. The proposed mechanisms of action are diverse and often depend on the specific substituents on the oxadiazole ring.

-

Enzyme Inhibition: Some 1,3,4-oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and STAT3.[4]

-

Apoptosis Induction and Cell Cycle Arrest: Certain derivatives have been found to induce programmed cell death (apoptosis) in cancer cells and cause cell cycle arrest, thereby inhibiting tumor growth.[5]

-

NF-κB Signaling Pathway: The NF-κB signaling pathway is crucial for cancer cell survival and proliferation. Some 1,3,4-oxadiazole derivatives have been shown to interfere with this pathway.[5]

A study on N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, a close analog of the title compound, demonstrated significant activity against various cancer cell lines, including leukemia, melanoma, and colon cancer.[6]

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is also a common feature in compounds with antimicrobial properties.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Some 1,3,4-oxadiazole derivatives have been shown to inhibit biofilm formation in bacteria such as Staphylococcus aureus.[7][8]

-

Bactericidal Activity: Certain derivatives exhibit bactericidal activity, meaning they directly kill bacteria.[7][8] The mechanism may involve the disruption of essential cellular processes.

The broad spectrum of biological activities highlights the potential of the 1,3,4-oxadiazole scaffold in the development of new therapeutic agents.

Visualizations

Synthesis Workflow

Caption: General synthetic route to 2-aryl-1,3,4-oxadiazoles.

Potential Anticancer Mechanisms

Caption: Potential molecular targets and outcomes of 1,3,4-oxadiazoles in cancer.

Conclusion

This compound is a molecule of significant interest due to its structural relation to a class of compounds with diverse and potent biological activities. While specific experimental data for this exact compound is not extensively available, the general properties and synthetic routes can be inferred from its derivatives. The 1,3,4-oxadiazole core, coupled with the methoxyphenyl substituent, presents a promising scaffold for the design and development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the specific physical, chemical, and biological properties of this compound and to explore its full therapeutic potential.

References

- 1. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-(2-Methoxyphenyl)-1,3,4-oxadiazole (EVT-1651161) | 42966-95-0 [evitachem.com]

- 3. Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-1,3,4-oxadiazole: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. This technical guide focuses on a key derivative, 2-(4-Methoxyphenyl)-1,3,4-oxadiazole, providing a comprehensive overview of its synthesis, characterization, and pharmacological properties. This document details established synthetic protocols, summarizes quantitative biological data from closely related analogs, and explores its potential mechanisms of action, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

Heterocyclic compounds containing the 1,3,4-oxadiazole ring are of significant interest in drug discovery due to their diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The presence of the 4-methoxyphenyl substituent on this scaffold has been shown to modulate these biological effects, making this compound and its derivatives promising candidates for further investigation. This guide aims to provide a detailed technical overview of this specific chemical entity.

Synthesis and Characterization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of 1,2-diacylhydrazines or by the reaction of acid hydrazides with carboxylic acids or their derivatives, often utilizing a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][2][3]

General Synthetic Workflow

The primary route to synthesizing this compound involves a multi-step process beginning with the formation of a hydrazide, followed by acylation and subsequent cyclization. A representative workflow is depicted below.

References

- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Profile of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacological screening of 2-(4-methoxyphenyl)-1,3,4-oxadiazole and its closely related derivatives. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with compounds containing this moiety exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] This document consolidates available data on the synthesis, in vitro, and in vivo activities of derivatives of the title compound, offering insights for further research and development.

Synthesis of this compound Derivatives

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including those with a 4-methoxyphenyl group, typically involves the cyclization of an appropriate acid hydrazide.[5][6] A common synthetic route involves the reaction of 4-methoxybenzhydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). For instance, the synthesis of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole is achieved by refluxing an equimolar mixture of 4-methoxybenzoic acid and 4-methoxybenzhydrazide in POCl₃.[6]

A general workflow for the synthesis is depicted below:

Pharmacological Activities

While specific preliminary screening data for the parent compound, this compound, is limited in the reviewed literature, several of its derivatives have been synthesized and evaluated for various pharmacological activities.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic properties. For example, 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole exhibited potent anti-inflammatory effects in animal studies.[1] Another derivative, Ox-6a, which possesses a methoxy phenyl substitution, also showed good anti-inflammatory activity.[7]

| Compound | Activity | Model | Result | Reference |

| 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | Anti-inflammatory | Rodent models | More potent than other derivatives in the study | [1] |

| 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | Analgesic | Rodent models | More potent than other derivatives in the study | [1] |

| 2-(Flurbiprofen-substituted)-5-(4-methoxyphenyl)-1,3,4-oxadiazole derivative (Ox-6a) | Anti-inflammatory | Carrageenan-induced paw edema in rats | 74.52 ± 3.97% inhibition of edema after 12 h (at 10 mg/kg) | [7] |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives with methoxyphenyl substitutions | Anti-inflammatory | Carrageenan-induced rat paw edema | Activity comparable to Indomethacin | [2] |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives with methoxyphenyl substitutions | Analgesic | Acetic acid-induced writhing | Activity comparable to Acetylsalicylic acid | [2] |

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a common scaffold in the design of anticancer agents.[8][9][10] While direct cytotoxic data for this compound was not found, a derivative, 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-6), was synthesized in a study focused on anticancer activity, although other derivatives in that series were the primary focus of the biological evaluation.[9] A series of 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent exhibited moderate anticancer activity against the MCF-7 breast cancer cell line.[11] Another study on 1,3,4-oxadiazole derivatives showed that compounds with a 4-methoxyphenyl group had notable antiproliferative effects.[12]

| Compound | Cell Line | IC₅₀ (µM) | Activity | Reference |

| 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives | MCF-7 | - | High cytotoxic activity | [11] |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 | - | Reduced cell viability (64.0% to 73.2% at 10 µM after 24h) | [8] |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | MDA-MB-231 | - | Reduced cell viability, more sensitive than HT-29 | [8] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | A549 | <0.14 - 7.48 | Excellent cytotoxic profile with selectivity | [10] |

Antimicrobial Activity

1,3,4-oxadiazole derivatives are well-documented for their antimicrobial properties.[3][4][13][14] Studies have shown that these compounds can be effective against a range of bacterial and fungal strains. The antimicrobial activity is often attributed to the heterocycle acting as a bioisostere of amides and esters, which can enhance biological activity through hydrogen bonding interactions.[13]

| Compound Class | Organism(s) | Activity Metric | Result | Reference |

| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | MIC | 4 to 32 µg/ml | [13][14] |

| 1,3,4-Oxadiazole derivatives | S. aureus | Biofilm Inhibition | 8 to 32 µg/ml | [13][14] |

| Benzothiazepine/benzodiazepine derivatives of aryl-1,3,4-oxadiazole | P. aeruginosa, S. aureus | - | Stronger than ampicillin | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacological screening results. Below are generalized protocols for key in vitro assays, based on common practices for screening oxadiazole derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines.

Protocol Details:

-

Cell Seeding: Cancer cells (e.g., HT-29, MDA-MB-231) are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[8]

-

Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then serially diluted with the culture medium to achieve the desired final concentrations. The cells are then treated with these dilutions.

-

Incubation: The treated plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

Protocol Details:

-

Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.[15]

-

pH Adjustment: The pH of the mixture is adjusted to 6.3 using 1N HCl.

-

Incubation and Heating: The samples are first incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.[15]

-

Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated and compared with a standard anti-inflammatory drug like diclofenac sodium.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol Details:

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[13]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation: The wells containing the serially diluted compound are inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on its derivatives indicate significant potential for anti-inflammatory, analgesic, anticancer, and antimicrobial activities. This technical guide provides a foundational understanding of the synthesis and preliminary pharmacological profile of this class of compounds. Further in-depth screening of this compound and a broader range of its derivatives is warranted to fully elucidate their therapeutic potential and mechanisms of action. The provided experimental protocols can serve as a basis for conducting such systematic investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thaiscience.info [thaiscience.info]

The Structural Blueprint for Efficacy: A Deep Dive into the Structure-Activity Relationships of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole Analogues

A Technical Guide for Researchers and Drug Development Professionals

The 1,3,4-oxadiazole scaffold, particularly when substituted with a 4-methoxyphenyl group at the 2-position, represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(4-methoxyphenyl)-1,3,4-oxadiazole analogues, offering insights into the chemical modifications that enhance their therapeutic potential. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes critical pathways and workflows to aid in the rational design of novel therapeutics.

Core Structure and Biological Significance

The this compound core is a versatile pharmacophore, with analogues exhibiting significant anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The inherent planarity and electronic characteristics of the 1,3,4-oxadiazole ring, combined with the electron-donating nature of the methoxy group on the phenyl ring, contribute to favorable interactions with various biological targets. The structure-activity relationship of this class of compounds is critically dependent on the nature and position of substituents on both the 1,3,4-oxadiazole ring and the peripheral phenyl moieties.

Structure-Activity Relationship Analysis

The biological activity of this compound analogues is profoundly influenced by the substituents at the 5-position of the oxadiazole ring and modifications to the 4-methoxyphenyl group.

Anticancer Activity

The anticancer potential of this class of compounds has been extensively explored against various cancer cell lines. The SAR studies suggest that the nature of the substituent at the 5-position of the oxadiazole ring plays a pivotal role in determining the cytotoxic potency and selectivity.

For instance, the introduction of an N-aryl amine at the 5-position has yielded promising results. The compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine has demonstrated significant anticancer activity against a panel of cancer cell lines, including leukemia, melanoma, and breast cancer.[4][5] This highlights the importance of a substituted aryl amine moiety for enhanced anticancer efficacy. In some cases, the presence of a 4-methoxyphenyl substitution at the 5th position of the oxadiazole ring has shown more significant results compared to other substitutions like 4-chlorophenyl or 3,4-dimethoxyphenyl groups.[6]

Furthermore, the substitution on the N-aryl ring is also crucial. For example, dimethyl substitution on the phenyl ring attached to the amino group at the 5-position of the oxadiazole was found to be favorable for activity.

Anti-inflammatory Activity

Several this compound derivatives have been investigated for their anti-inflammatory potential. The introduction of specific aryl and acetyl groups at the 3 and 5-positions of the oxadiazole ring has been shown to modulate this activity. For example, the derivative 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole has exhibited potent anti-inflammatory effects.[7] This suggests that the presence of a substituted phenoxymethyl side chain at the 5-position, along with an acetyl group, contributes significantly to the anti-inflammatory properties.

Antimicrobial Activity

The 2,5-disubstituted 1,3,4-oxadiazole scaffold is a well-established framework for the development of antimicrobial agents.[8] The SAR in this context often points towards the importance of lipophilicity and the ability to form hydrogen bonds. While specific data for 2-(4-methoxyphenyl) analogues is part of a broader class, the general trend indicates that substitutions at the 5-position with other heterocyclic rings or functional groups that enhance cellular uptake and target interaction are beneficial for antibacterial and antifungal activities.

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various this compound analogues, the following tables summarize the key quantitative data from published studies.

| Compound ID | Structure/Substituent at 5-position | Biological Activity | Cell Line/Organism | Quantitative Data (e.g., GP%, IC50, MIC) | Reference |

| 4s | N-(2,4-Dimethylphenyl)amino | Anticancer | K-562 (Leukemia) | GP = 18.22% | [4][5] |

| Anticancer | MDA-MB-435 (Melanoma) | GP = 15.43% | [4][5] | ||

| Anticancer | T-47D (Breast Cancer) | GP = 34.27% | [4][5] | ||

| Anticancer | HCT-15 (Colon Cancer) | GP = 39.77% | [4][5] | ||

| - | 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl] (dihydro-oxadiazole) | Anti-inflammatory | Rodents | Potent activity | [7] |

GP = Growth Percent; IC50 = Half maximal inhibitory concentration; MIC = Minimum inhibitory concentration.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound analogues.

Synthesis of this compound Analogues (General Procedure)

A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones or diacylhydrazines.[9]

-

Esterification: A substituted aromatic acid is esterified, typically using Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid.

-

Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate in an alcoholic solvent to yield the corresponding acid hydrazide.

-

Cyclization: The acid hydrazide is subsequently reacted with a carboxylic acid or its derivative (e.g., acid chloride) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the cyclodehydration and formation of the 1,3,4-oxadiazole ring.[9]

In Vitro Anticancer Activity Screening (NCI-60 Protocol)

The anticancer activity of the synthesized compounds is often evaluated using the National Cancer Institute's (NCI) 60-cell line screening protocol.

-

Cell Culture: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, prostate, and breast, are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Compound Treatment: The cells are seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds are then added at a single high dose (e.g., 10⁻⁵ M) and incubated for an additional 48 hours.

-

Cell Viability Assay: After the incubation period, the cells are fixed in situ with trichloroacetic acid. The cellular protein is stained with Sulforhodamine B (SRB).

-

Data Analysis: The absorbance is read on an automated plate reader. The percentage growth (GP) is calculated for each cell line. A GP value of less than 100 indicates growth inhibition, while a value of zero indicates cytostasis, and a negative value indicates cytotoxicity.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The anti-inflammatory activity of the compounds is frequently assessed in rodents using the carrageenan-induced paw edema model.[10]

-

Animal Model: Wistar rats or Swiss albino mice are used for the study.

-

Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to the animals.

-

Induction of Inflammation: After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% w/v in saline) is administered into the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of paw edema is calculated for each group by comparing the increase in paw volume of the treated animals with that of the control group.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the structure-activity relationship of this compound analogues.

Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of this compound analogues.

Caption: Key substitutions at the 5-position of the this compound core and their general impact on anticancer activity.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein underscore the critical role of specific substitutions in modulating the biological activity of these analogues. A systematic approach to modifying the substituents at the 5-position of the oxadiazole ring, as well as on the peripheral phenyl groups, guided by the quantitative data and mechanistic understanding, will be instrumental in the development of next-generation drug candidates with enhanced efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable chemical scaffold.

References

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad spectrum of biological activities. Within this class, 2-(4-Methoxyphenyl)-1,3,4-oxadiazole and its derivatives have emerged as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Potential Therapeutic Targets and Biological Activities

Derivatives of this compound have demonstrated a remarkable range of pharmacological effects, positioning them as versatile leads in drug discovery. The primary therapeutic areas of interest include oncology, anti-inflammatory, antimicrobial, and neurodegenerative diseases.

Anticancer Activity

The anticancer potential of this compound derivatives is one of the most extensively studied areas. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms of action.

Key Anticancer Targets:

-

Enzyme Inhibition: These compounds have been found to inhibit enzymes crucial for cancer cell survival and proliferation, such as histone deacetylase (HDAC), telomerase, and thymidylate synthase.[1]

-

Growth Factor Receptor Inhibition: Inhibition of growth factor receptors like the epidermal growth factor receptor (EGFR) is another key mechanism.[2] This can disrupt downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are critical for tumor growth and survival.

-

Apoptosis Induction: Several derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases and modulation of the NF-κB signaling pathway.[2]

-

Matrix Metalloproteinase (MMP) Inhibition: Some derivatives exhibit inhibitory activity against MMPs, which are involved in tumor invasion and metastasis.

Quantitative Data: Anticancer Activity

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| N1-(4-Methoxyphenyl)-2-{5-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamide | HT-29 (Colon) | 0.018 | Antiproliferative |

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | Hepatocellular Carcinoma (HCC) | - | Apoptosis induction, NF-κB inhibition[2] |

| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | EGFR inhibition[2] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia), MDA-MB-435 (Melanoma), HCT-15 (Colon), T-47D (Breast) | - (Growth Percent reported) | Cytotoxic |

Anti-inflammatory Activity

Chronic inflammation is a key factor in a multitude of diseases. Derivatives of this compound have shown significant anti-inflammatory effects, primarily by targeting the enzymes involved in the arachidonic acid cascade.

Key Anti-inflammatory Targets:

-

Cyclooxygenase (COX) Inhibition: These compounds can inhibit both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

-

Lipoxygenase (LOX) Inhibition: Inhibition of LOX enzymes, which produce inflammatory leukotrienes, is another important mechanism.

Quantitative Data: Anti-inflammatory Activity

| Compound Derivative | Target | IC50 (µM) |

| Various 3-(5-phenyl/phenylamino-[1,3,4]oxadiazol-2-yl)-chromen-2-one derivatives | COX-1 / COX-2 | - (Reported as non-selective inhibitors) |

| Novel 2,5-disubstituted-1,3,4-oxadiazoles | - | - (% inhibition of edema reported) |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Compound Derivative | Microorganism | MIC (µg/mL) |

| N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (OZE-I) | Staphylococcus aureus | 4 - 16 |

| N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamide (OZE-II) | Staphylococcus aureus | 4 - 16 |

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide (OZE-III) | Staphylococcus aureus | 8 - 32 |

Enzyme Inhibition

Beyond the targets mentioned above, these oxadiazole derivatives have shown inhibitory activity against other enzymes with therapeutic relevance.

Key Enzyme Targets:

-

Butyrylcholinesterase (BChE): Selective inhibition of BChE is a potential therapeutic strategy for Alzheimer's disease.

-

α-Amylase: Inhibition of this enzyme can be beneficial in the management of type 2 diabetes.

Quantitative Data: Enzyme Inhibition

| Compound Derivative | Enzyme | IC50 (µM) |

| 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivative (13s) | Butyrylcholinesterase (BChE) | 11.01[2][3] |

| 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives (3a, 3j) | α-amylase | 16.34 ± 2.67, 16.64 ± 1.12 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general and common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acid hydrazide with a carboxylic acid or its derivative.

Materials:

-

4-Methoxybenzohydrazide

-

Substituted aromatic carboxylic acid

-

Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

-

Appropriate solvent (e.g., ethanol, glacial acetic acid)

Procedure:

-

A mixture of 4-methoxybenzohydrazide and a substituted aromatic carboxylic acid is refluxed in the presence of a dehydrating agent like POCl₃.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4]

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

DMEM/MEM medium supplemented with 10% FBS

-

96-well flat-bottom tissue culture plates

-

Test compounds dissolved in DMSO (0.2%)

-

MTT reagent (1 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed 50,000 cells per well in 100 µL of medium in a 96-well plate and incubate for 24 hours in a CO₂ incubator.

-

Add 100 µL of the test compound at various concentrations (e.g., 12.5, 25, 50, 100 µM) to the wells in triplicate. Control wells should receive the medium with 0.2% DMSO.

-

Incubate the plate for 24, 48, or 72 hours.[3]

-

After incubation, remove the drug-containing medium and wash the cells with 200 µL of PBS.

-

Add 100 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[3]

-

Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standardized microbial inoculum

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to achieve a range of concentrations.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for cholinesterase inhibitors.

Materials:

-

Butyrylcholinesterase (BChE) enzyme

-

Butyrylthiocholine iodide (BTCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the BChE enzyme solution.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (BTCI) and DTNB.

-

The hydrolysis of BTCI by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

Measure the increase in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and the logical relationships of the therapeutic effects of this compound derivatives.

References

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

literature review of 1,3,4-oxadiazole derivatives

An In-depth Technical Guide to 1,3,4-Oxadiazole Derivatives: Synthesis, Pharmacological Activity, and Therapeutic Potential

Introduction

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[1][2] This scaffold is a cornerstone in medicinal chemistry due to its unique physicochemical properties and its ability to act as a bioisostere for carboxylic acid, ester, and carboxamide groups.[1] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[3][4][5] Their structural versatility and ability to interact with various biological targets have made them privileged structures in drug discovery.[3] This technical guide provides a comprehensive , focusing on their synthesis, mechanisms of action, and therapeutic applications, with a special emphasis on quantitative data and experimental methodologies for researchers and drug development professionals.

Synthetic Methodologies

The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with several reliable methods available. The most common approaches involve the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.

Key Experimental Protocols

1. Cyclodehydration of N,N'-diacylhydrazines: This is the most prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.

-

Protocol:

-

Starting Materials: An acylhydrazide and a carboxylic acid (or acid chloride).

-

Step 1: Formation of Diacylhydrazine: The acylhydrazide is reacted with a carboxylic acid or its derivative (like an acid chloride) to form an intermediate N,N'-diacylhydrazine. When using a carboxylic acid, a coupling agent such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) is often employed.[6]

-

Step 2: Cyclization: The diacylhydrazine intermediate is then subjected to cyclodehydration using a dehydrating agent. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or tosyl chloride (TsCl) with a base.[6][7]

-

Reaction Conditions: The reaction is typically carried out in an appropriate solvent, and the temperature and reaction time are controlled to facilitate the formation of the oxadiazole ring.[3]

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

-

2. Oxidative Cyclization of Acylhydrazones: This method provides an efficient one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

-

Protocol:

-

Starting Materials: An acylhydrazide and an aldehyde.

-

Step 1: Condensation: The acylhydrazide is condensed with an aldehyde to form an acylhydrazone intermediate.

-

Step 2: Oxidative Cyclization: The intermediate is then cyclized in the presence of an oxidizing agent. Various reagents can be used, such as ceric ammonium nitrate (CAN), trichloroisocyanuric acid (TCCA), or a combination of nano-zinc oxide and titanium dioxide.[6][8]

-

Reaction Conditions: The reaction is often performed in a solvent like dichloromethane or ethanol at room or reflux temperature.[6]

-

Purification: The product is isolated and purified via column chromatography or recrystallization.

-

3. Synthesis of 5-Substituted-2-amino-1,3,4-oxadiazoles:

-

Protocol:

-

Starting Materials: An arylamine and carboxylic acid derivatives.

-

Methodology: The synthesis is achieved by treating an arylamine with carboxylic acid derivatives in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride.[3] This method can also be performed via the oxidative cyclization of semicarbazones using bromine in acetic acid.[9]

-

Reaction Conditions: The reaction requires controlled temperature and time to ensure the efficient formation of the 2-amino-1,3,4-oxadiazole ring.[3]

-

Below is a generalized workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Pharmacological Activities and Mechanisms of Action

1,3,4-Oxadiazole derivatives are recognized for their wide spectrum of biological activities. Their ability to interact with various enzymes and receptors makes them promising candidates for drug development.[3]

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant anti-proliferative effects against numerous cancer cell lines.[5][10] Their mechanisms of action are diverse and target various points in cancer cell proliferation and survival pathways.[9][11][12]

-

Enzyme Inhibition: They are known to inhibit enzymes crucial for cancer growth, such as histone deacetylase (HDAC), telomerase, topoisomerase, and thymidylate synthase.[9][13]

-

Growth Factor Receptor Inhibition: Certain derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGFR-2) and focal adhesion kinase (FAK), thereby impeding tumor angiogenesis and metastasis.[10][11]

-

Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][14]

-

Induction of Apoptosis: Many derivatives induce programmed cell death (apoptosis) in cancer cells through various pathways, including caspase-3 activation and mitochondrial membrane depolarization.[13]

The diagram below illustrates the primary mechanisms of anticancer action.

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | Cell Line | Activity Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|